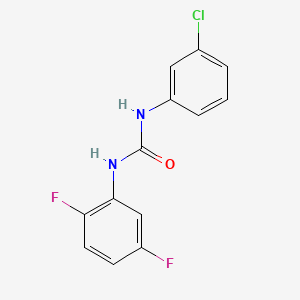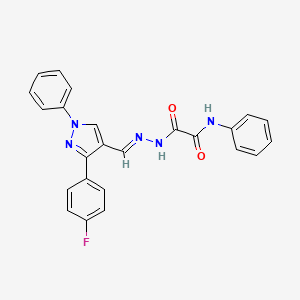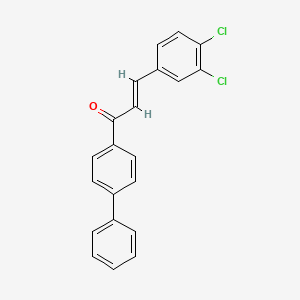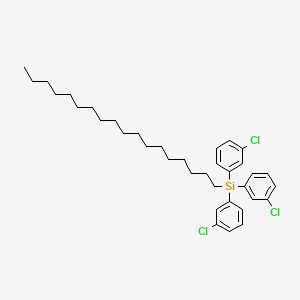
1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ilmetil)-3-(3-nitrofenil)urea es un compuesto orgánico que presenta un anillo de furano y un grupo nitrofenilo conectados a través de un enlace de urea
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(Furan-2-ilmetil)-3-(3-nitrofenil)urea típicamente involucra la reacción de 2-furfurilamina con 3-nitrofenil isocianato. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano bajo condiciones controladas de temperatura para asegurar la formación del producto deseado.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y las concentraciones de reactivos, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(Furan-2-ilmetil)-3-(3-nitrofenil)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano puede oxidarse para formar derivados de furano.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Sustitución: El enlace de urea puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean comúnmente catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base.
Productos Principales:
Oxidación: Derivados de furano con varios grupos funcionales.
Reducción: Derivados aminos del compuesto original.
Sustitución: Derivados de urea con diferentes sustituyentes en los átomos de nitrógeno.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(Furan-2-ilmetil)-3-(3-nitrofenil)urea no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el anillo de furano y el enlace de urea pueden facilitar la unión a macromoléculas biológicas.
Compuestos Similares:
1-(Furan-2-ilmetil)-3-fenilurea: Carece del grupo nitro, lo que puede resultar en diferentes propiedades químicas y biológicas.
1-(Furan-2-ilmetil)-3-(4-nitrofenil)urea: Estructura similar pero con el grupo nitro en una posición diferente, lo que podría afectar su reactividad e interacciones.
1-(Furan-2-ilmetil)-3-(3-clorofenil)urea: Contiene un átomo de cloro en lugar de un grupo nitro, lo que lleva a un comportamiento químico diferente.
Unicidad: 1-(Furan-2-ilmetil)-3-(3-nitrofenil)urea es único debido a la presencia de un anillo de furano y un grupo nitrofenilo, que confieren una reactividad química distinta y potenciales actividades biológicas. La combinación de estos grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the nitro group, which may result in different chemical and biological properties.
1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and interactions.
1-(Furan-2-ylmethyl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.
Uniqueness: 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
6297-92-3 |
|---|---|
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C12H11N3O4/c16-12(13-8-11-5-2-6-19-11)14-9-3-1-4-10(7-9)15(17)18/h1-7H,8H2,(H2,13,14,16) |
Clave InChI |
YZFQPQTYOQFPBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)





![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)




